N-(o-tolyl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
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Description
N-(o-tolyl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry and Drug Development
GlyT1 Inhibition: The compound has been investigated as a GlyT1 (glycine transporter 1) inhibitor. GlyT1 plays a crucial role in regulating glycine levels in the central nervous system. Inhibiting GlyT1 can enhance glycine neurotransmission, potentially impacting cognitive function, mood disorders, and schizophrenia. Researchers have successfully synthesized this compound using a palladium-catalyzed carbonylative reaction, demonstrating its application in drug development .
Antimicrobial Activity
Antibiotic-Resistant Bacteria: Derivatives of this compound, particularly those with N-(trifluoromethyl)phenyl substitutions, have shown promising antibacterial activity. Some novel derivatives effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria. Additionally, they prevent the formation of biofilms, which are implicated in chronic infections. These findings highlight the compound’s potential as an antimicrobial agent .
Synthetic Methodology
Palladium-Catalyzed Carbonylative Synthesis: The compound’s synthesis involves a palladium-catalyzed three-component carbonylative reaction. Trifluoroacetimidohydrazides and aryl iodides react to form pharmaceutically valuable 5-trifluoromethyl-1,2,4-triazoles. Notably, this reaction occurs under mild conditions, with a low catalyst loading, broad substrate scope, and high efficiency. The absence of CO gas participation further enhances its practical application .
Other Potential Applications
Photoredox Transformations: Recent research has explored the compound’s potential in photoredox transformations. Specifically, a light-driven oxidation-reduction trifluoromethylation/cyclization reaction has been developed using N-(trifluoromethyl)phenyl acrylamide and a solid reagent, 4-(difluoroamino)-1-[(trifluoromethyl)sulfonyl]trifluoromethylpyridine (TFSP). This methodology expands the compound’s synthetic utility .
properties
IUPAC Name |
N-(2-methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-10-5-2-3-7-12(10)20-15(24)23-8-4-6-11(9-23)13-21-22-14(25-13)16(17,18)19/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQFYSUSZVOOEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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